molecular formula C12H13N3OS B4181542 N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide

Cat. No.: B4181542
M. Wt: 247.32 g/mol
InChI Key: BEHINJMYYPQLPG-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thiophene ring substituted with a methyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,6-trimethylpyrimidine with suitable reagents.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the pyrimidine derivative. This can be achieved using reagents such as thiophene-2-carboxylic acid and appropriate coupling agents.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be facilitated by using reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a thiophene ring.

    4,6-dimethyl-2-pyrimidinylimidazole: Contains an imidazole ring instead of a thiophene ring.

    N-(4,6-dimethyl-2-pyrimidinyl)glycine: Contains a glycine moiety instead of a thiophene ring.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide is unique due to the presence of both a pyrimidine and a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-7-4-8(2)14-12(13-7)15-11(16)10-5-9(3)17-6-10/h4-6H,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHINJMYYPQLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CSC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
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N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
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N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
Reactant of Route 4
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N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
Reactant of Route 5
N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide
Reactant of Route 6
N-(4,6-dimethylpyrimidin-2-yl)-5-methylthiophene-3-carboxamide

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